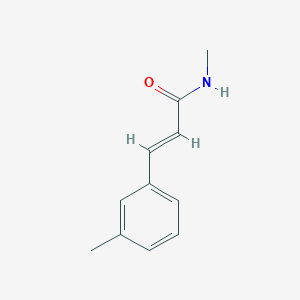
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor signal transducer and activator of transcription 3 (STAT3). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This results in the inhibition of STAT3-mediated transcriptional activity and downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide is a potent and selective inhibitor of STAT3, making it an ideal tool for studying the role of STAT3 in cancer biology. However, N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has poor solubility and bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
1. Combination therapy: N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has shown promising results when used in combination with other cancer therapies, such as chemotherapy and radiation. Future studies could explore the potential synergistic effects of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide with other cancer treatments.
2. Development of analogs: The poor solubility and bioavailability of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide could be improved through the development of analogs with better pharmacological properties.
3. Clinical trials: N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has yet to be tested in clinical trials for its potential use in cancer treatment. Future studies could explore the safety and efficacy of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide in humans.
4. Other disease indications: STAT3 is also implicated in other diseases, such as autoimmune disorders and inflammatory diseases. Future studies could explore the potential therapeutic applications of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide in these disease indications.
Synthesemethoden
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide can be synthesized using a multi-step process involving the reaction of 4-nitroaniline with ethyl acetoacetate, followed by reduction, acylation, and methylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. STAT3 is known to play a critical role in promoting tumor growth, survival, and immune evasion. Inhibition of STAT3 using N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been shown to induce apoptosis in cancer cells and suppress tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-20(15-8-6-13(7-9-15)17(19)21)18(22)14-4-3-5-16(12-14)24-11-10-23-2/h3-9,12H,10-11H2,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFOEIVWGJVFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)C(=O)C2=CC(=CC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)


![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)

![N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7571373.png)
![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)